1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one
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Overview
Description
1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes an indole moiety, an oxadiazole ring, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the indole moiety, the construction of the oxadiazole ring, and the assembly of the naphthyridine core. Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active structures.
2,3-Dihydroindole: Known for its neuroprotective and antioxidant properties.
Oxindoles: Used in the synthesis of melatonin analogs and other bioactive compounds.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C28H23N5O3 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C28H23N5O3/c1-17-7-3-5-9-20(17)26-30-28(36-31-26)22-15-32(27-21(25(22)35)12-11-18(2)29-27)16-24(34)33-14-13-19-8-4-6-10-23(19)33/h3-12,15H,13-14,16H2,1-2H3 |
InChI Key |
UKPBIUBKLKGVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C43)C5=NC(=NO5)C6=CC=CC=C6C |
Origin of Product |
United States |
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